molecular formula C21H20O5 B2959406 (Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate CAS No. 622824-03-7

(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate

Cat. No.: B2959406
CAS No.: 622824-03-7
M. Wt: 352.386
InChI Key: RSLNRTFFCUVSNK-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl pivalate is a useful research compound. Its molecular formula is C21H20O5 and its molecular weight is 352.386. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization Techniques

  • Chemodivergent Annulations : Research demonstrates chemodivergent and redox-neutral annulations facilitated by Rh(III)-catalyzed C-H activation involving sulfoxonium ylides, acting as carbene precursors. This method, promoting cyclizations under acid-controlled conditions, highlights advanced synthetic routes potentially applicable to complex organic compounds (Xu et al., 2018).

Potential Biological Activities

  • Antibacterial and Cytotoxic Activities : N-heterocyclic carbene-silver complexes, including p-methoxybenzyl-substituted variants, have been synthesized and evaluated for antibacterial and cytotoxic properties. These complexes show significant activity against Gram-negative and Gram-positive bacteria, and preliminary cytotoxicity testing suggests potential for medical applications (Patil et al., 2010).

Material Science and Photodynamic Therapy

  • Photophysical and Photochemical Properties : The synthesis of new zinc phthalocyanine compounds substituted with benzene sulfonamide derivative groups showcases the exploration of materials for photodynamic therapy. These compounds exhibit high singlet oxygen quantum yields, indicating their utility in Type II mechanisms for cancer treatment (Pişkin et al., 2020).

Synthetic Methodologies

  • Lewis Acid Catalyzed Vinylogous Condensation : Innovative synthetic methods involve the use of Lewis acids for vinylogous condensation under solvent-free conditions, demonstrating versatile carbon-carbon bond formation techniques that could be relevant for synthesizing structurally complex molecules (Bhattacharjya et al., 2006).

Protective Groups in Organic Synthesis

  • 4-Pivaloylaminobenzyl Ether : The development of new protective groups, such as the 4-pivaloylaminobenzyl (PAB) group for hydroxyl functions, illustrates advancements in synthetic organic chemistry that enhance the selectivity and efficiency of compound synthesis (Fukase et al., 1991).

Properties

IUPAC Name

[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-21(2,3)20(23)25-14-9-10-15-17(12-14)26-18(19(15)22)11-13-7-5-6-8-16(13)24-4/h5-12H,1-4H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLNRTFFCUVSNK-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.